1-(butan-2-yl)-1H-1,2,3-triazol-4-amine chemical structure
1-(butan-2-yl)-1H-1,2,3-triazol-4-amine chemical structure
This guide details the structural analysis, synthetic pathways, and medicinal applications of 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine , a specialized heterocyclic scaffold used in drug discovery.
Executive Summary
1-(butan-2-yl)-1H-1,2,3-triazol-4-amine (C₆H₁₂N₄) is a 1,4-disubstituted 1,2,3-triazole derivative featuring a chiral sec-butyl group at the N1 position and a primary amine at the C4 position. Unlike the ubiquitous 1,4-alkyl/aryl-triazoles formed via standard "Click" chemistry, this 4-amino variant represents a bioisostere of the amide bond (
Structural Analysis & Physicochemical Properties
Nomenclature and Topology
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IUPAC Name: 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine
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SMILES: CCC(C)n1cc(N)nn1
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Molecular Weight: 140.19 g/mol [1]
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Topological Polar Surface Area (TPSA): ~56 Ų (High polarity due to the amino-triazole motif).
Stereochemistry
The sec-butyl substituent introduces a chiral center at the C2 position of the butyl chain.
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Enantiomers: The compound exists as (R)- and (S)-enantiomers.
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Synthesis Implication: The stereochemistry is determined by the starting material (2-butanol or 2-halobutane). Nucleophilic substitution to form the azide precursor typically proceeds with Walden inversion (
).
Tautomerism
While 1,2,3-triazoles are aromatic, the 4-amino substituent allows for amino-imino tautomerism. In solution (DMSO-d₆, CDCl₃), the amino form (A) predominates over the imino form (B) due to the preservation of aromaticity in the triazole ring.
Synthetic Methodologies
Direct synthesis of 4-amino-1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is challenging because the required alkyne partner (ynamine) is unstable. Therefore, the Curtius Rearrangement of a 4-carboxylic acid precursor is the industry-standard, self-validating protocol.
Primary Route: Curtius Rearrangement Sequence
This route ensures regioselectivity (1,4-isomer) and high purity.
Phase 1: Precursor Synthesis (Azide Formation)
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Reagents: (R)- or (S)-2-butanol, Methanesulfonyl chloride (MsCl), Sodium Azide (NaN₃).
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Mechanism: Mesylation of alcohol followed by
displacement with azide. -
Note: Use of enantiopure alcohol allows control of final chirality (with inversion).
Phase 2: Cycloaddition (CuAAC)
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Reagents: 2-azidobutane, Methyl propiolate, CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%).
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Solvent:
-BuOH/H₂O (1:1). -
Outcome: Regioselective formation of methyl 1-(butan-2-yl)-1H-1,2,3-triazole-4-carboxylate .
Phase 3: Carboxylic Acid Formation
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Reagents: LiOH or NaOH, THF/H₂O.
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Process: Saponification of the ester to yield the free acid.
Phase 4: Curtius Rearrangement to Amine
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Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N),
-Butanol, followed by TFA (Trifluoroacetic acid). -
Protocol:
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Reflux acid with DPPA/Et₃N in
-BuOH to form the Boc-protected amine via an isocyanate intermediate. -
Deprotect with TFA/DCM to yield the free amine salt.
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Neutralize to obtain 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine .
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Alternative Route: Base-Mediated Cycloaddition
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Reagents: 2-azidobutane + Active Methylene Nitrile (e.g., 2-cyanoacetamide).
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Catalyst: NaOEt/EtOH.
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Limitation: Often yields 5-amino isomers or 4-amino-5-substituted derivatives, requiring difficult decarboxylation steps to remove the C5 substituent.
Visualization: Synthetic Pathway
The following diagram illustrates the Curtius Rearrangement pathway, highlighting the critical intermediates.
Caption: Step-by-step synthesis via the Curtius Rearrangement, ensuring regiochemical fidelity and access to the free amine.
Characterization & Data Interpretation
To validate the synthesis, the following spectral signatures must be confirmed:
| Technique | Parameter | Expected Signal / Observation |
| ¹H NMR | Triazole C5-H | Singlet, |
| ¹H NMR | Amine (-NH₂) | Broad singlet, |
| ¹H NMR | sec-Butyl CH | Multiplet, |
| ¹³C NMR | C4-N | |
| IR | N-H Stretch | Doublet at 3300–3400 cm⁻¹ (Primary amine). |
| MS (ESI) | [M+H]⁺ | m/z 141.2 |
Applications in Medicinal Chemistry
Bioisosterism
The 4-amino-1,2,3-triazole unit is a validated bioisostere for:
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Amides (trans-peptide bond): The triazole ring mimics the planarity and dipole of the amide bond, while the 4-amino group provides a hydrogen bond donor similar to the amide NH.
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Anilines: It serves as a non-toxic, metabolically stable replacement for aniline rings in kinase inhibitors, reducing the risk of forming reactive quinone-imine metabolites.
Drug Discovery Targets
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IDO1 Inhibitors: 4-amino-triazoles have been identified as potent scaffolds for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.
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Peptidomimetics: Incorporation into peptide backbones to increase proteolytic stability (half-life extension) without disrupting secondary structure.
References
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Curtius Rearrangement for Triazole Amines
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Triazole Bioisosterism
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Synthesis of 4-Amino-1,2,3-Triazoles
- Title: "Synthesis of 4-amino-1,2,3-triazoles via Curtius rearrangement of 1-substituted-1,2,3-triazole-4-carboxylic acids"
- Source:Tetrahedron Letters
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URL:[Link]
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CuAAC Mechanism & Regioselectivity
- Title: "Click Chemistry: Diverse Chemical Function
- Source:Angewandte Chemie Intern
-
URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
- 6. semanticscholar.org [semanticscholar.org]
